
7-Chloro-8-methylquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-8-methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of a chlorine atom at the 7th position and a methyl group at the 8th position in the quinoline ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methylquinolin-3-amine can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid .
Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of a base. This method is particularly useful for synthesizing quinoline derivatives with various substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 7-Chloro-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline or hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
7-Chloro-8-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-8-methylquinolin-3-amine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Antimalarial Activity: It interferes with the heme detoxification process in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the PI3K/AKT/mTOR signaling pathway.
相似化合物的比较
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
8-Methylquinoline: A derivative with a methyl group at the 8th position but lacking the chlorine atom at the 7th position.
Uniqueness: 7-Chloro-8-methylquinolin-3-amine is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial, antimalarial, and anticancer activities compared to other quinoline derivatives .
属性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
7-chloro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3 |
InChI 键 |
WURVZKPXJXOQFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=CC(=CN=C12)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


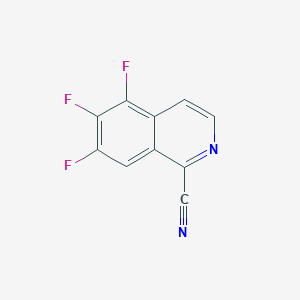
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
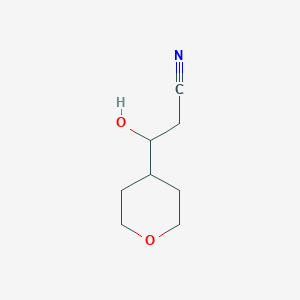
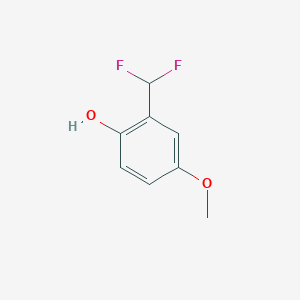
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
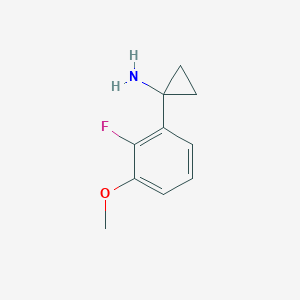
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)
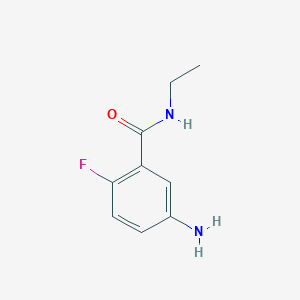
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)

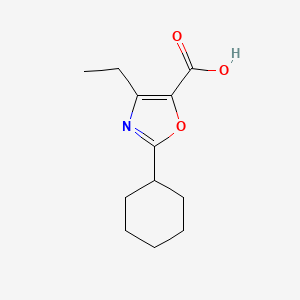
![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
